molecular formula C11H15N3O2 B2572602 3-(4-Methylpiperazin-1-yl)picolinic acid CAS No. 1520440-48-5

3-(4-Methylpiperazin-1-yl)picolinic acid

Cat. No.: B2572602
CAS No.: 1520440-48-5
M. Wt: 221.26
InChI Key: JCJBLRVNEBJBDT-UHFFFAOYSA-N
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Description

3-(4-Methylpiperazin-1-yl)picolinic acid is a heterocyclic compound with the molecular formula C11H15N3O2 It is a derivative of picolinic acid, where the hydrogen atom at the 3-position of the pyridine ring is replaced by a 4-methylpiperazin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpiperazin-1-yl)picolinic acid typically involves the reaction of picolinic acid with 4-methylpiperazine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed in an organic solvent such as dichloromethane (DCM) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to improve yield and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpiperazin-1-yl)picolinic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Methylpiperazin-1-yl)picolinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methylpiperazin-1-yl)picolinic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may act as a chelating agent, binding to metal ions and affecting their availability and activity in biological processes. Additionally, the compound’s structure allows it to interact with various enzymes and receptors, potentially modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylpiperazin-1-yl)propanoic acid
  • 3-(4-Methylpiperazin-1-yl)-2-phenylpropan-1-amine
  • 4-(4-Methylpiperazin-1-yl)-4-oxo-butyric acid

Uniqueness

3-(4-Methylpiperazin-1-yl)picolinic acid is unique due to its combination of a picolinic acid moiety with a 4-methylpiperazine group. This structure imparts specific chemical and biological properties that are not observed in other similar compounds. For instance, the presence of the picolinic acid moiety enhances its ability to chelate metal ions, while the piperazine ring provides additional sites for chemical modification and interaction with biological targets .

Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-13-5-7-14(8-6-13)9-3-2-4-12-10(9)11(15)16/h2-4H,5-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJBLRVNEBJBDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(N=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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